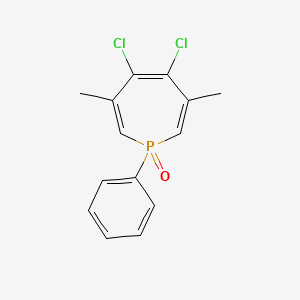
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one is a complex organophosphorus compound This compound is characterized by the presence of chlorine, methyl, and phenyl groups attached to a phosphepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biochemical outcomes. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
4,5-Dichloro-3,6-dimethyl-1-phenyl-1H-1lambda~5~-phosphepin-1-one: shares similarities with other organophosphorus compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, methyl, and phenyl groups attached to a phosphepin ring makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
109011-58-7 |
|---|---|
分子式 |
C14H13Cl2OP |
分子量 |
299.1 g/mol |
IUPAC名 |
4,5-dichloro-3,6-dimethyl-1-phenyl-1λ5-phosphepine 1-oxide |
InChI |
InChI=1S/C14H13Cl2OP/c1-10-8-18(17,12-6-4-3-5-7-12)9-11(2)14(16)13(10)15/h3-9H,1-2H3 |
InChIキー |
BYYUHWYRDXOWLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(=O)(C=C(C(=C1Cl)Cl)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


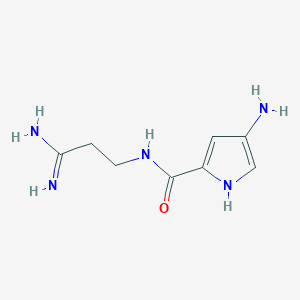
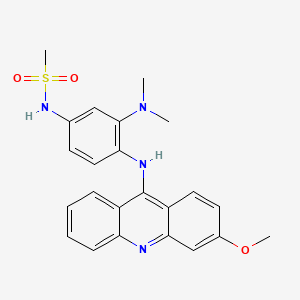
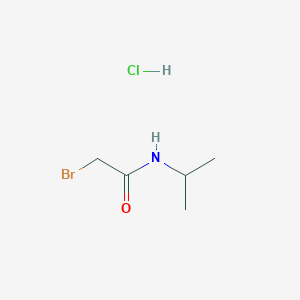
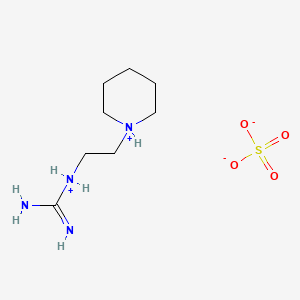

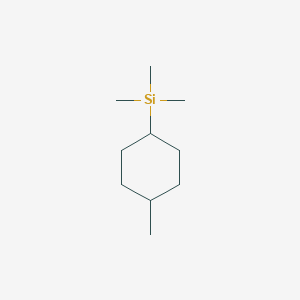
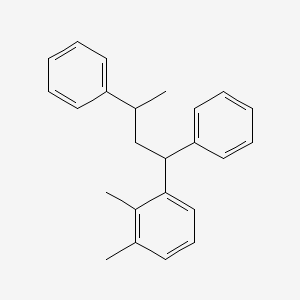
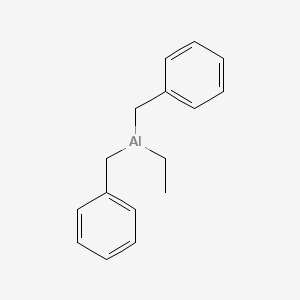

![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
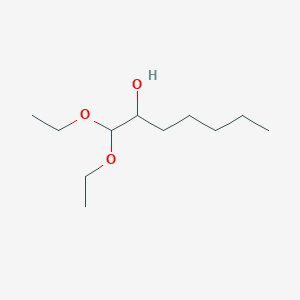
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
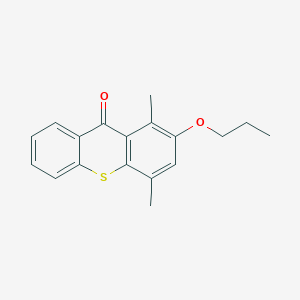
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
